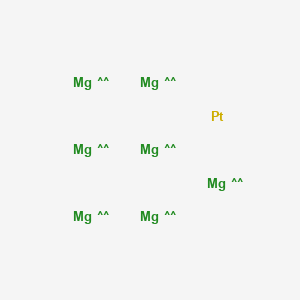
Magnesium--platinum (7/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–platinum (7/1) is an intermetallic compound composed of magnesium and platinum in a 7:1 atomic ratio.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium–platinum (7/1) typically involves high-temperature solid-state reactions. Magnesium and platinum powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
Industrial production of magnesium–platinum (7/1) may involve similar high-temperature methods but on a larger scale. The use of advanced techniques such as arc melting or induction melting can ensure uniform mixing and high purity of the final product. These methods also allow for better control over the reaction conditions, leading to higher yields and consistent quality .
化学反応の分析
Types of Reactions
Magnesium–platinum (7/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Magnesium in the compound can be substituted with other metals to form different intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include magnesium oxide, platinum oxide, and other intermetallic compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
Magnesium–platinum (7/1) has several scientific research applications:
Hydrogen Storage: The compound is considered a promising material for hydrogen storage due to its ability to absorb and release hydrogen efficiently.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical devices and implants due to its biocompatibility and unique properties.
Energy Storage: The compound is being investigated for use in advanced battery technologies, particularly magnesium-based batteries.
作用機序
The mechanism by which magnesium–platinum (7/1) exerts its effects is primarily through its ability to interact with hydrogen molecules. The compound can absorb hydrogen, forming metal hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption make it an excellent candidate for hydrogen storage applications . Additionally, its catalytic properties are attributed to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy .
類似化合物との比較
Similar Compounds
Magnesium–nickel (7/1): Similar to magnesium–platinum (7/1), this compound is used for hydrogen storage but has different catalytic properties.
Magnesium–palladium (7/1): Another hydrogen storage material with distinct properties compared to magnesium–platinum (7/1).
Magnesium–cobalt (7/1): Used in similar applications but with varying efficiency and stability
Uniqueness
Magnesium–platinum (7/1) stands out due to its high hydrogen storage capacity and excellent catalytic properties. The presence of platinum enhances its performance in catalytic applications, making it more effective than other similar compounds .
特性
CAS番号 |
917956-26-4 |
|---|---|
分子式 |
Mg7Pt |
分子量 |
365.22 g/mol |
InChI |
InChI=1S/7Mg.Pt |
InChIキー |
IGRBCJIDAHNMCI-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


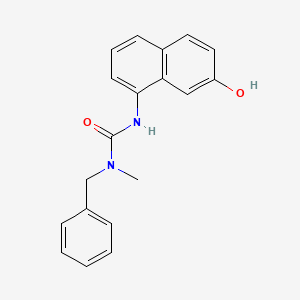
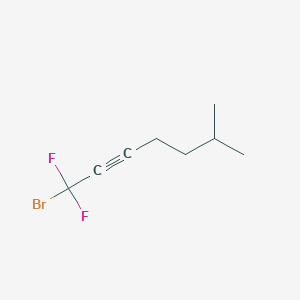
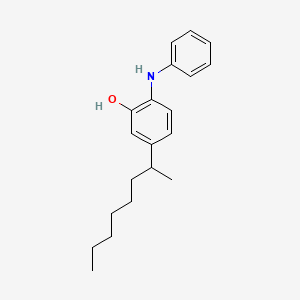
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
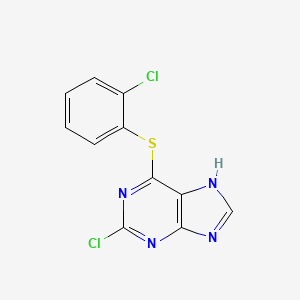
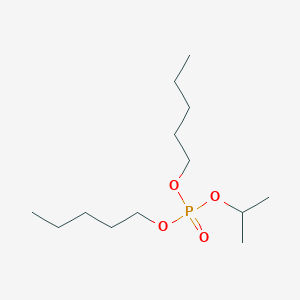
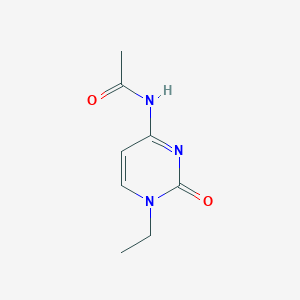
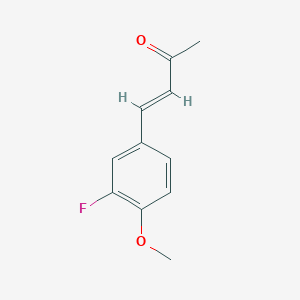
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)
